Cas no 254-97-7 (Pyrido[2,3-e]-1,2,4-triazine)

Pyrido[2,3-e]-1,2,4-triazine structure
Pyrido[2,3-e]-1,2,4-triazine structure
商品名:Pyrido[2,3-e]-1,2,4-triazine
CAS番号:254-97-7
MF:C6H4N4
メガワット:132.12276
MDL:MFCD13175902
CID:1081581
PubChem ID:14387406

Pyrido[2,3-e]-1,2,4-triazine 化学的及び物理的性質

名前と識別子

    • Pyrido[2,3-e]-1,2,4-triazine
    • Pyrido[2,3-e][1,2,4]triazine
    • Pyrido<2,3-e>-as-triazine
    • pyrido[2,3-e]-asym-triazine
    • SCHEMBL4937147
    • 254-97-7
    • DTXSID50559674
    • MDL: MFCD13175902
    • インチ: InChI=1S/C6H4N4/c1-2-5-6(7-3-1)8-4-9-10-5/h1-4H
    • InChIKey: GHKGSHZMWWDYKI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(N=C1)N=CN=N2

計算された属性

  • せいみつぶんしりょう: 132.04400
  • どういたいしつりょう: 132.043596145g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • PSA: 51.56000
  • LogP: 0.41980

Pyrido[2,3-e]-1,2,4-triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D281741-1g
Pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
1g
$980 2024-08-03
eNovation Chemicals LLC
D281741-250mg
Pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
250mg
$890 2025-02-19
eNovation Chemicals LLC
D281741-250mg
Pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
250mg
$890 2024-08-03
eNovation Chemicals LLC
D281741-1g
Pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
1g
$980 2025-02-24
eNovation Chemicals LLC
D281741-250mg
Pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
250mg
$890 2025-02-24
Alichem
A029185139-1g
Pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
1g
$755.37 2023-09-02
Chemenu
CM192271-1g
pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
1g
$778 2024-07-28
eNovation Chemicals LLC
D281741-1g
Pyrido[2,3-e][1,2,4]triazine
254-97-7 95%
1g
$980 2025-02-19

Pyrido[2,3-e]-1,2,4-triazine 関連文献

Pyrido[2,3-e]-1,2,4-triazineに関する追加情報

Pyrido[2,3-e]-1,2,4-triazine: A Comprehensive Overview

Pyrido[2,3-e]-1,2,4-triazine (CAS No. 254-97-7) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique fused ring system, combining a pyridine ring with a 1,2,4-triazine moiety. The Pyrido[2,3-e]-1,2,4-triazine structure exhibits remarkable electronic properties due to its conjugated system and nitrogen-rich framework. Recent studies have highlighted its potential applications in advanced materials such as organic semiconductors and optoelectronic devices.

The synthesis of Pyrido[2,3-e]-1,2,4-triazine has been optimized through various methodologies. Researchers have employed both traditional and modern techniques to achieve high yields and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining the integrity of the compound's structure. This advancement has facilitated large-scale production for industrial applications.

One of the most promising applications of Pyrido[2,3-e]-1,2,4-triazine lies in its role as a building block for functional materials. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the development of metal-organic frameworks (MOFs). These MOFs exhibit exceptional porosity and stability under harsh conditions, making them ideal for gas storage and catalytic applications.

In the realm of drug discovery, Pyrido[2,3-e]-1,2,4-triazine derivatives have shown potential as inhibitors of various enzymes associated with diseases such as cancer and neurodegenerative disorders. Recent studies have demonstrated that certain derivatives exhibit selective binding to protein targets without significant cytotoxicity. This makes them promising candidates for preclinical testing and drug development.

The electronic properties of Pyrido[2,3-e]-1,2,4-triazine are further enhanced by its ability to undergo post-synthetic modifications. For example, functionalization with electron-donating or withdrawing groups can fine-tune its optical and electrical characteristics. This versatility has led to its use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of Pyrido[2,e-fused systems]. High-throughput calculations have enabled researchers to predict the compound's behavior under various conditions accurately. These computational tools are now being integrated with experimental techniques to accelerate material design and discovery.

In conclusion,Pyrido[2,e-fused systems] continue to be a focal point for interdisciplinary research due to their unique properties and diverse applications. As new synthetic methods and characterization techniques emerge,Pyrido[2,e-fused systems] will undoubtedly play an increasingly important role in advancing modern materials science and pharmaceutical research.

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